molecular formula C18H28N2O2 B2779028 Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260838-85-4

Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No.: B2779028
CAS No.: 1260838-85-4
M. Wt: 304.434
InChI Key: WURFVNWGYZBPEX-UHFFFAOYSA-N
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Description

Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse biological activities and chemical properties

Preparation Methods

The synthesis of Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

    Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions

Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use the compound to investigate its effects on various biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes or metabolic regulation.

Comparison with Similar Compounds

Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate can be compared with other carbamate compounds, such as:

    Tert-butyl N-(cyclohexylmethyl)-N-(4-chloropyridin-2-yl)carbamate: Similar structure but with a chlorine atom instead of a methyl group, potentially leading to different biological activities.

    Tert-butyl N-(cyclohexylmethyl)-N-(4-aminopyridin-2-yl)carbamate: Contains an amino group, which can significantly alter its chemical reactivity and biological properties.

    Tert-butyl N-(cyclohexylmethyl)-N-(4-hydroxypyridin-2-yl)carbamate: The presence of a hydroxyl group can impact its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14-10-11-19-16(12-14)20(17(21)22-18(2,3)4)13-15-8-6-5-7-9-15/h10-12,15H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURFVNWGYZBPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(CC2CCCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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